1-Nitro-1,3,5-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-1,3,5-triazinane is a nitrogen-containing heterocyclic compound. It is a derivative of 1,3,5-triazinane, where one of the hydrogen atoms is replaced by a nitro group.
Vorbereitungsmethoden
The synthesis of 1-Nitro-1,3,5-triazinane typically involves nitration reactions. One common method is the nitration of 1,3,5-triazinane using a nitrating agent such as nitric acid or a polymeric nitrating agent like [PVI-SO3H]NO3 . The reaction conditions often include mild temperatures and the use of solvents like dioxane or water. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-Nitro-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
1-Nitro-1,3,5-triazinane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Nitro-1,3,5-triazinane involves its interaction with molecular targets through its nitro group. This group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pathways involved include oxidative stress and the generation of reactive oxygen species, which can have significant biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-1,3,5-triazinane can be compared with other similar compounds such as:
1,3,5-Trinitro-1,3,5-triazinane (RDX): A well-known high-energy compound used in explosives.
1,3,5-Triazinane: The parent compound without the nitro group, used as a synthon in organic synthesis.
Polynitro-functionalized dipyrazolo-1,3,5-triazinanes: These compounds have multiple nitro groups and are studied for their energetic properties.
This compound is unique due to its specific nitro substitution, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
190895-02-4 |
---|---|
Molekularformel |
C3H8N4O2 |
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
1-nitro-1,3,5-triazinane |
InChI |
InChI=1S/C3H8N4O2/c8-7(9)6-2-4-1-5-3-6/h4-5H,1-3H2 |
InChI-Schlüssel |
HVEKGVHONRJEQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1NCN(CN1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.